DM4-SMe

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C39H56ClN3O10S2 |

|---|---|

分子量 |

826.5 g/mol |

IUPAC名 |

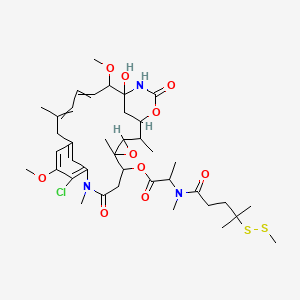

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47) |

InChIキー |

LTLNAIFGVAUBEJ-UHFFFAOYSA-N |

正規SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of DM4-SMe: A Technical Guide to a Potent Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM4-SMe is a highly potent maytansinoid and a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs). As a metabolite of ADCs containing the DM4 warhead, its mechanism of action is centered on the disruption of microtubule dynamics, a fundamental process for cell division. By binding to tubulin, this compound inhibits its polymerization, leading to a G2/M phase cell cycle arrest. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the critical pathways and workflows involved.

Introduction to this compound

This compound is the S-methylated metabolite of DM4 (ravtansine), a thiol-containing maytansinoid designed for conjugation to monoclonal antibodies.[] Maytansinoids are a class of ansa macrolides that are potent microtubule-targeting agents.[2][] In the context of an ADC, a linker (often a cleavable disulfide bond) attaches DM4 to an antibody that targets a specific tumor-associated antigen.[2] Following binding to the target cancer cell and internalization, the linker is cleaved in the intracellular environment, releasing the active cytotoxic agent.[4] this compound represents a stable, cell-permeable form of the released payload that executes the anti-tumor effect.[][5]

Primary Mechanism of Action: Tubulin Polymerization Inhibition

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[4]

This compound exerts its cytotoxic effect through the following steps:

-

Binding to Tubulin: this compound binds to tubulin dimers at or near the vinblastine-binding site.[6][7] This binding interferes with the assembly of tubulin into microtubules.

-

Inhibition of Microtubule Assembly: By binding to tubulin, this compound potently inhibits microtubule polymerization.[8] This disrupts the dynamic instability of microtubules, which is critical for their function.

-

Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis. This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5][9]

-

Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the apoptotic cell death machinery, leading to the elimination of the cancer cell.[10]

The following diagram illustrates the overall mechanism of an ADC delivering DM4, which is subsequently metabolized to this compound to induce cell death.

Quantitative Data

The potency of this compound is reflected in its low IC50 values against various cancer cell lines and its strong inhibition of tubulin polymerization.

Table 1: In Vitro Cytotoxicity of DM4 and its Metabolite this compound

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| This compound | KB | Human Nasopharyngeal Carcinoma | 0.026 nM | |

| This compound | COLO 205 | Colorectal Adenocarcinoma | ~0.1 nM | [2] |

| This compound | A-375 | Malignant Melanoma | ~0.1 nM | [2] |

| DM4 | SK-BR-3 | Breast Adenocarcinoma | 0.3 - 0.4 nM | |

| DM4 | DLD-1 | Colorectal Adenocarcinoma | 0.53 nM | |

| DM4 | HT-29 | Colorectal Adenocarcinoma | 3.89 nM | |

| DM4 | BXPC3 | Pancreatic Adenocarcinoma | 1.74 nM | |

| DM4 | LoVo | Colorectal Adenocarcinoma (Antigen-Negative) | >300 nM |

Note: These values are for an ADC (H6-DM4), reflecting targeted delivery, not the free drug.

Table 2: Biochemical Activity against Tubulin

| Compound | Parameter | Value | Citation |

| This compound | IC50 (Microtubule Assembly Inhibition) | 1.7 ± 0.4 µM | |

| S-methyl DM1 | IC50 (Microtubule Assembly Inhibition) | 4.0 ± 0.1 µM | |

| Maytansine | IC50 (Microtubule Assembly Inhibition) | 1.0 ± 0.02 µM | |

| S-methyl DM1 | K_D (Binding to soluble tubulin) | 0.93 ± 0.2 µM | |

| Maytansine | K_D (Binding to soluble tubulin) | 0.86 ± 0.2 µM | [8] |

Signaling Pathway: Mitotic Arrest to Apoptosis

Prolonged mitotic arrest induced by microtubule-disrupting agents like this compound activates a specific signaling cascade that commits the cell to apoptosis. This process is primarily mediated by the intrinsic, or mitochondrial, pathway.

-

Sustained CDK1 Activity: Mitotic arrest leads to the sustained activation of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis.[]

-

Phosphorylation of Bcl-2 Family Proteins: Normally, CDK1 activity is transient. During prolonged arrest, sustained CDK1 activity leads to the hyperphosphorylation of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[9] This phosphorylation is thought to inactivate their protective function.

-

Degradation of Mcl-1: Sustained CDK1 activity also promotes the phosphorylation and subsequent proteasomal degradation of another key anti-apoptotic protein, Mcl-1.[][2]

-

Activation of the Intrinsic Pathway: The inactivation and degradation of anti-apoptotic proteins shift the balance in favor of pro-apoptotic proteins (e.g., Bax, Bak). This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases, primarily caspase-3.

-

Execution of Apoptosis: Active caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The Bystander Effect

A key feature of ADCs with payloads like this compound is the "bystander effect." Because this compound is a relatively hydrophobic and cell-permeable molecule, once it is released inside the target antigen-positive (Ag+) cancer cell, it can diffuse across the cell membrane into the tumor microenvironment and kill adjacent antigen-negative (Ag-) cancer cells.[5] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein (>99% pure) in General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Keep on ice for immediate use.

-

Prepare a 100 mM GTP stock solution and dilute to 10 mM in General Tubulin Buffer.

-

Prepare test compound (this compound) stocks in DMSO and dilute to 10X final concentration in General Tubulin Buffer.

-

-

Assay Setup:

-

Use a temperature-controlled spectrophotometer with a 96-well plate reader, pre-warmed to 37°C.

-

In a pre-chilled 96-well plate on ice, add 10 µL of 10X test compound, control compound (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor), or buffer (for vehicle control).

-

Prepare the tubulin polymerization mix on ice by adding GTP to the tubulin solution to a final concentration of 1 mM.

-

Initiate the reaction by adding 90 µL of the tubulin polymerization mix to each well for a final volume of 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the 37°C spectrophotometer.

-

Measure the absorbance (optical density) at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Analysis:

-

Plot absorbance vs. time. The rate of polymerization (Vmax) and the maximum polymer mass (Amax) can be calculated from the resulting curves to determine the inhibitory effect of the compound. The IC50 is the concentration of this compound that reduces the polymerization rate by 50%.

-

Cell Cycle and Apoptosis Analysis by Flow Cytometry

These protocols are used to quantify the percentage of cells in different phases of the cell cycle (G2/M arrest) and to measure the induction of apoptosis.

Methodology:

-

Cell Treatment:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).

-

-

Cell Harvesting:

-

Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

-

Combine all cells, centrifuge at ~300 x g for 5 minutes, and wash the pellet with cold PBS.

-

-

Staining:

-

For Apoptosis (Annexin V/PI Staining):

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

For Cell Cycle (PI Staining):

-

Fix cells by adding the pellet to ice-cold 70% ethanol while vortexing gently. Incubate for at least 1 hour at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes.

-

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer immediately.

-

For apoptosis, differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

For cell cycle, use a linear scale for the PI signal to quantify the DNA content and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

References

- 2. researchgate.net [researchgate.net]

- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. en.ice-biosci.com [en.ice-biosci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Understanding the structure and properties of DM4-SMe

An In-depth Technical Guide to DM4-SMe: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly potent, synthetically modified maytansinoid, a class of microtubule-targeting agents. It is the S-methylated metabolite of DM4, a cytotoxic payload frequently used in the development of Antibody-Drug Conjugates (ADCs).[][2][3] This guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Structure and Physicochemical Properties

This compound is a derivative of the 19-membered ansa macrolide maytansine, which is isolated from the shrub Maytenus ovatus.[] The "SMe" designation refers to the sulfhydryl methyl group attached to the sulfur atom of the DM4 molecule, which is crucial for its conjugation to antibodies.[]

Chemical Structure

The chemical structure of this compound is characterized by a complex macrocyclic lactam linked to a chlorinated benzene ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 796073-68-2 | [3][4][5][6] |

| Molecular Formula | C₃₉H₅₆ClN₃O₁₀S₂ | [5] |

| Molecular Weight | 826.46 g/mol | [5][6] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO.[5][6] Maytansinoids generally exhibit good stability and solubility in water.[] | |

| Storage | Stock solutions: -80°C for 6 months; -20°C for 1 month.[3] |

Mechanism of Action

This compound exerts its potent cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division.[][2]

Inhibition of Tubulin Polymerization

This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[][7] This disruption of microtubule assembly leads to a cascade of cellular events, ultimately resulting in cell death. The mechanism involves the suppression of microtubule dynamics, leading to mitotic arrest.[][8]

Cell Cycle Arrest

By interfering with the formation and function of the mitotic spindle, this compound induces cell cycle arrest, primarily at the G2/M phase.[9] This blockage of cell division is a key contributor to its anticancer activity.

Signaling Pathway

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, a crucial cell cycle checkpoint that ensures proper chromosome segregation. This leads to a prolonged mitotic arrest and ultimately triggers apoptosis (programmed cell death).

Caption: this compound signaling pathway leading to apoptosis.

Cytotoxicity

This compound is a highly potent cytotoxic agent with activity in the sub-nanomolar range against various cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in Table 2.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB | Human nasopharyngeal carcinoma | 0.026 | [3][4][5][6][10] |

| HT-29 | Colon cancer | Potent cytotoxicity observed | [11] |

| HCT116 | Colon cancer | Potent cytotoxicity observed | [11] |

| HCT15 | Colon cancer | Potent cytotoxicity observed | [11] |

| Caco-2 | Colon cancer | Potent cytotoxicity observed | [11] |

| DLD-1 | Colon cancer | Potent cytotoxicity observed | [11] |

| SW48 | Colon cancer | Potent cytotoxicity observed | [11] |

| SW480 | Colon cancer | Potent cytotoxicity observed | [11] |

| COLO 205 | Colon cancer | Equally effective as in A-375 | [9] |

| A-375 | Melanoma | Equally effective as in COLO 205 | [9] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the chemical modification of maytansinol. A detailed, multi-step synthesis process for DM4, the precursor to this compound, has been described.[2] This process involves the reaction of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine with maytansinol, followed by purification. The final step to obtain this compound involves the reduction of the disulfide bond in the DM4 precursor.

Tubulin Polymerization Assay

This assay is crucial for evaluating the inhibitory effect of this compound on microtubule formation.

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as a destabilizer)

-

384-well black wall microplates

-

Temperature-controlled spectrophotometer

Workflow:

Caption: Workflow of the tubulin polymerization assay.

Procedure:

-

Preparation:

-

Assay:

-

In the pre-warmed plate, add the diluted this compound, control compounds, or buffer (for the negative control) to the appropriate wells.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a duration of 60 minutes.[13]

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization compared to the controls.

-

Conclusion

This compound is a potent microtubule-depolymerizing agent with significant potential as a cytotoxic payload in ADCs. Its well-defined mechanism of action, involving the inhibition of tubulin polymerization and subsequent cell cycle arrest, makes it a valuable tool in targeted cancer therapy research. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound.

References

- 2. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tebubio.com [tebubio.com]

- 5. This compound | 796073-68-2 [amp.chemicalbook.com]

- 6. glpbio.com [glpbio.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Role of DM4-SMe in Targeted Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer treatment is continuously evolving, with a significant shift towards targeted therapies that offer higher precision and reduced systemic toxicity compared to conventional chemotherapy. Antibody-drug conjugates (ADCs) represent a cornerstone of this paradigm shift, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the arsenal of cytotoxic agents, the maytansinoid derivative DM4, and its metabolite DM4-SMe, have emerged as critical components in the development of next-generation ADCs. This technical guide provides a comprehensive overview of the role of this compound in targeted cancer therapy, detailing its mechanism of action, experimental evaluation, and preclinical data.

Core Concepts: this compound and its Mechanism of Action

DM4 is a potent microtubule-targeting agent, a synthetic analog of maytansine, which is a natural product isolated from the shrub Maytenus ovatus.[1] DM4 exerts its cytotoxic effects by inhibiting tubulin polymerization, a crucial process for the formation of microtubules.[2] Microtubules are dynamic structures essential for various cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and maintenance of cell structure.[3]

By binding to tubulin, DM4 disrupts microtubule dynamics, leading to a mitotic block in the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[2][3] The high cytotoxicity of maytansinoids, often in the sub-nanomolar range, makes them ideal payloads for ADCs.[1]

This compound is a thiol-containing metabolite of DM4 that is often the active form released within the target cancer cell.[4][5] In many ADC designs, DM4 is attached to the antibody via a linker that can be cleaved inside the cell, releasing the active this compound payload.[5] This targeted release mechanism ensures that the potent cytotoxic agent is concentrated at the tumor site, minimizing off-target toxicity to healthy tissues.

Signaling Pathway of Tubulin Inhibition-Induced Apoptosis

The disruption of microtubule dynamics by this compound triggers a cascade of events culminating in apoptosis. While the complete pathway is complex and can be cell-type dependent, a general overview is presented below.

Data Presentation: In Vitro Cytotoxicity of this compound Containing ADCs

The potency of ADCs is a critical parameter evaluated during preclinical development. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxicity of various this compound containing ADCs across different cancer cell lines.

| ADC Target | ADC Name | Cancer Cell Line | Target Expression | IC50 (nM) | Reference |

| CEACAM5 | Tusamitamab Ravtansine | MKN-45 | High | Sub-nanomolar | [6] |

| CEACAM5 | Tusamitamab Ravtansine | LS174T | High | Not specified | [7] |

| DDR1 | T4H11-DM4 | HT-29 | High | Not specified | [8] |

| DDR1 | T4H11-DM4 | HCT116 | Moderate | Not specified | [8] |

| DDR1 | T4H11-DM4 | HCT15 | Low | Not specified | [8] |

| Nectin-4 | 9MW2821 | Various | High | Not specified | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound containing ADC

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

In Vitro Bystander Effect Assay (Co-culture Method)

The bystander effect refers to the ability of a cytotoxic agent released from a target cell to kill neighboring, non-target cells. This is a crucial property for ADCs, especially in heterogeneous tumors.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for identification)

-

Complete cell culture medium

-

96-well plates

-

This compound containing ADC with a cleavable linker

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1) and total cell density. Include control wells with only Ag+ cells and only Ag- cells.

-

ADC Treatment: Treat the co-cultures and control wells with serial dilutions of the this compound ADC.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and bystander killing (e.g., 96 hours).

-

Viability Assessment:

-

For fluorescently labeled Ag- cells, quantify their viability by measuring the fluorescence intensity using a plate reader or by cell counting using a fluorescence microscope.

-

Alternatively, use flow cytometry to distinguish and quantify the viability of the two cell populations based on the fluorescent marker and a viability dye (e.g., Propidium Iodide).

-

-

Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Preclinical Development Workflow for ADCs

The development of an antibody-drug conjugate is a multi-step process that involves careful selection and optimization of each component.

The Bystander Effect of this compound ADCs

The ability of this compound to induce a bystander effect is largely dependent on the linker technology used in the ADC. ADCs with cleavable linkers, such as disulfide or peptide linkers, are designed to release the payload within the tumor microenvironment or inside the target cell.[10] If the released payload, in this case, this compound, is membrane-permeable, it can diffuse out of the target cell and kill adjacent antigen-negative cancer cells.[11] This is a significant advantage in treating heterogeneous tumors where not all cancer cells express the target antigen.

In Vivo Efficacy of this compound Containing ADCs

Preclinical in vivo studies are essential to evaluate the anti-tumor activity and tolerability of ADCs in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.

| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Tusamitamab Ravtansine | NSQ NSCLC PDX | 100 mg/m² Q2W | Significant antitumor activity | [2] |

| T4H11-DM4 | HT-29 Xenograft | 10 mg/kg, IV on days 1, 4, 7 | Significant tumor growth inhibition | [8] |

| T4H11-DM4 | HCT116 Xenograft | 10 mg/kg, IV on days 1, 4, 7 | Moderate tumor growth inhibition | [8] |

| T4H11-DM4 | HCT15 Xenograft | 10 mg/kg, IV on days 1, 4, 7 | Minor tumor growth inhibition | [8] |

Pharmacokinetics of this compound Containing ADCs

The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. PK studies in preclinical models provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components.

| ADC | Animal Model | Key PK Parameters | Findings | Reference |

| Tusamitamab Ravtansine | Cynomolgus Monkey | Cmax, AUC, Clearance | Dose-proportional exposure | [5] |

| rmFR1-12-s-SPDB-DM4 | Mouse | ADC clearance, biodistribution | Target-mediated drug disposition significantly impacted PK | [12] |

| General DM4 ADCs | Mouse | Half-life, Volume of distribution | Higher DAR species can display faster clearance | [9] |

Conclusion

This compound stands as a highly potent and clinically validated cytotoxic payload for the development of antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to effective cancer cell killing. The successful application of this compound in ADCs is critically dependent on the careful engineering of the entire conjugate, including the choice of the target antigen, the antibody backbone, and the linker technology. The ability of this compound to induce a bystander effect when paired with a cleavable linker further enhances its therapeutic potential, particularly in the context of heterogeneous tumors. The comprehensive preclinical evaluation, encompassing in vitro cytotoxicity, bystander effect assays, in vivo efficacy, and pharmacokinetic studies, is paramount to advancing this compound-based ADCs from the laboratory to the clinic. As our understanding of ADC biology deepens, this compound will undoubtedly continue to be a key player in the development of next-generation targeted cancer therapies.

References

- 1. Phase 1 study evaluating safety and pharmacokinetics of tusamitamab ravtansine monotherapy in Japanese patients with advanced malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Safety, Pharmacokinetics, and Antitumor Activity of Tusamitamab Ravtansine in Patients With Nonsquamous NSCLC With High or Moderate Expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covariate analysis of tusamitamab ravtansine, a DM4 anti‐CEACAM5 antibody‐drug conjugate, based on first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. congress.sanofimedical.com [congress.sanofimedical.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tusamitamab Ravtansine in Patients with Advanced Solid Tumors: Phase I Study of Safety, Pharmacokinetics, and Antitumor Activity Using Alternative Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the Safety, Pharmacokinetics, and Antitumor Activity of Tusamitamab Ravtansine in Patients With Nonsquamous NSCLC With High or Moderate Expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Potent Payload: A Technical Guide to the Discovery and Development of Maytansinoid DM4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoid DM4, a potent microtubule-disrupting agent, has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. A semi-synthetic derivative of maytansine, a natural product isolated from the shrub Maytenus ovatus, DM4 boasts high cytotoxicity, enabling effective therapeutic outcomes at low drug-to-antibody ratios.[1][] Its structural modifications enhance its suitability for conjugation with monoclonal antibodies, offering a versatile platform for developing precisely targeted oncology therapeutics. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and preclinical and clinical development of maytansinoid DM4, with a focus on its application in ADCs.

Discovery and Rationale for Development

Maytansine and its analogs, known as maytansinoids, have long been recognized for their potent anti-cancer properties.[] These 19-membered ansa macrolides induce mitotic arrest and kill tumor cells at subnanomolar concentrations by targeting microtubules.[] However, the systemic toxicity of free maytansinoids limited their therapeutic potential in early clinical trials. The advent of ADCs provided a strategic solution to this challenge, enabling the targeted delivery of these highly potent cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues.

DM4, also known as ravtansine or N2′-deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)-maytansine, was specifically synthesized to facilitate its conjugation to antibodies.[] The key structural modification was the introduction of a thiol group, which allows for covalent attachment to monoclonal antibodies through disulfide linkers.[] This design enables the stable circulation of the ADC in the bloodstream and the controlled release of the active DM4 payload within the reducing environment of the target tumor cell.

Chemical Synthesis of Maytansinoid DM4

The synthesis of DM4 is a multi-step process that begins with the natural product maytansinol. A detailed protocol for the synthesis of the thiol-containing side chain and its subsequent conjugation to maytansinol is outlined below.

Experimental Protocol: Synthesis of DM4

Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid

-

Under an argon atmosphere, add 150 mL of anhydrous tetrahydrofuran (THF) to a 500 mL flask equipped with a stir bar and an addition funnel.

-

Add 75 mL of 2.5 M n-BuLi in hexanes (18.7 mmol) via cannula and cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of isobutylene sulfide in anhydrous THF to the cooled reaction mixture.

-

After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude mercapto compound.

-

Hydrolyze the crude product with a base (e.g., sodium hydroxide) in a mixture of water and an alcohol (e.g., methanol) to yield 4-mercapto-4-methylpentanoic acid.[3]

Step 2: Preparation of N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine

-

Convert 4-mercapto-4-methylpentanoic acid into its corresponding disulfide by reacting it with methyl methanethiolsulfonate (MeSSO2Me).[3]

-

Activate the resulting disulfide compound by converting it into an N-hydroxysuccinimide (NHS) ester.[3]

-

React the NHS ester with N-methyl-L-alanine in the presence of a base (e.g., triethylamine) to yield N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine. Purify the product using column chromatography on silica gel.[3]

Step 3: Acylation of Maytansinol and Final Reduction to DM4

-

React N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine with maytansinol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride in a suitable solvent like dichloromethane. This reaction yields a mixture of diastereomers (L-DM4-SMe and D-DM4-SMe).[3]

-

Separate the desired L-amino acid-containing isomer (L-DM4-SMe) from the mixture using high-performance liquid chromatography (HPLC) with a cyano-bonded column.[3]

-

Reduce the purified L-DM4-SMe with a reducing agent such as dithiothreitol (DTT) to cleave the disulfide bond and generate the free thiol-containing maytansinoid, DM4.[3]

-

Purify the final DM4 product using HPLC.[3]

Mechanism of Action

The cytotoxic activity of DM4 stems from its ability to disrupt microtubule dynamics, a critical process for cell division. Once released inside a target cell, DM4 exerts its potent anti-mitotic effects through a well-defined signaling pathway.

Signaling Pathway of DM4-induced Cytotoxicity

Caption: Mechanism of action of a DM4-based ADC.

As illustrated, the ADC first binds to a specific antigen on the surface of a cancer cell, leading to its internalization via receptor-mediated endocytosis.[1] The ADC-antigen complex is then trafficked to lysosomes, where the acidic environment and lysosomal enzymes cleave the linker, releasing the active DM4 payload into the cytoplasm.[1] Free DM4 then binds to tubulin, the protein subunit of microtubules, at or near the vinblastine-binding site.[4] This binding inhibits tubulin polymerization and disrupts microtubule assembly, leading to a potent suppression of microtubule dynamics.[] The disruption of the microtubule network results in cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[]

Development of DM4-based Antibody-Drug Conjugates

The development of a DM4-based ADC is a comprehensive process that involves antibody selection, linker design, conjugation, and extensive in vitro and in vivo characterization.

Experimental Workflow for DM4-ADC Development

Caption: A typical workflow for the development of a DM4-based ADC.

Experimental Protocol: Antibody-DM4 Conjugation using SPDB Linker

This protocol describes a common method for conjugating DM4 to an antibody using the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker, which forms a cleavable disulfide bond.

-

Antibody Modification:

-

Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The molar excess of the reducing agent will determine the number of available thiol groups for conjugation.

-

-

Linker-Payload Preparation:

-

Prepare a solution of the SPDB-DM4 linker-payload in an organic solvent such as dimethylacetamide (DMA).

-

-

Conjugation Reaction:

-

Add the SPDB-DM4 solution to the reduced antibody solution. The reaction is typically carried out at room temperature for several hours to overnight. The pH of the reaction mixture is crucial and is generally maintained between 6.5 and 7.5.

-

-

Purification:

-

Remove unconjugated linker-payload and other small molecules from the ADC solution using size-exclusion chromatography (e.g., with a Sephadex G25 column) equilibrated in a suitable buffer.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Assess the purity and aggregation of the ADC using size-exclusion high-performance liquid chromatography (SE-HPLC).

-

In Vitro and In Vivo Efficacy

The potency and efficacy of DM4 and DM4-based ADCs have been extensively evaluated in numerous preclinical and clinical studies.

In Vitro Cytotoxicity

The in vitro cytotoxicity of DM4 and its ADCs is typically assessed using cell viability assays, such as the MTT or CCK-8 assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the cytotoxic agent.

Table 1: In Vitro Potency of DM4 and DM4-based ADCs

| Compound/ADC | Cell Line | Target Antigen | IC50 (pM) | Reference |

| DM4 | - | - | 30 - 60 | [] |

| huC242-DM4 | COLO 205 | CanAg | 30 | [1] |

| Mirvetuximab Soravtansine (IMGN853) | Various | Folate Receptor Alpha | Varies by cell line | [6] |

| Tusamitamab Ravtansine (SAR408701) | Various | CEACAM5 | Varies by cell line | - |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the DM4-ADC or free DM4 for a specified period (typically 72-96 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using a suitable curve-fitting model.[7]

Bystander Effect

A significant advantage of some DM4-based ADCs is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable DM4 payload diffuses out of the target cancer cell and kills neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression. The bystander effect is often mediated by the S-methylated metabolite of DM4 (S-Me-DM4), which is formed intracellularly and is also highly cytotoxic.

Intracellular Trafficking and Bystander Effect of DM4-ADCs

Caption: Intracellular fate of a DM4-ADC and the bystander effect.

Preclinical and Clinical Development

Numerous DM4-based ADCs have progressed through preclinical and clinical development, targeting a variety of cancers.

Table 2: Selected DM4-based ADCs in Clinical Development

| ADC Name | Target Antigen | Indication | Development Phase |

| Mirvetuximab soravtansine (IMGN853) | Folate Receptor Alpha | Ovarian Cancer | Approved |

| Tusamitamab ravtansine (SAR408701) | CEACAM5 | Non-Small Cell Lung Cancer, Gastric Cancer | Phase III |

| Praluzatamab ravtansine (CX-2009) | CD166 | Various Solid Tumors | Phase II |

| Indatuximab ravtansine (BT062) | CD138 | Multiple Myeloma | Phase II |

Pharmacokinetics and Toxicology

Pharmacokinetic (PK) studies of DM4-ADCs in animals and humans have shown that the ADC has a long half-life, allowing for sustained delivery of the payload to the tumor. The clearance of the ADC is primarily driven by the antibody component. The free DM4 and its active metabolite, S-Me-DM4, are detectable in plasma, and their concentrations are closely monitored in clinical trials.

The toxicity profile of DM4-based ADCs is largely related to the maytansinoid payload. Common adverse events observed in clinical trials include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicities (nausea, diarrhea), and peripheral neuropathy. Ocular toxicity has also been reported with some DM4-containing ADCs. These toxicities are generally manageable with dose adjustments and supportive care.

Conclusion

Maytansinoid DM4 has proven to be a highly effective and versatile cytotoxic payload for the development of antibody-drug conjugates. Its potent microtubule-disrupting activity, coupled with a chemical structure amenable to linker attachment, has led to the successful development of several targeted cancer therapies. The ongoing research and clinical development of novel DM4-based ADCs continue to hold great promise for improving the treatment outcomes for patients with a wide range of malignancies. The in-depth understanding of its synthesis, mechanism of action, and the nuances of its application in ADCs, as detailed in this guide, is crucial for the continued innovation in this exciting field of oncology drug development.

References

- 1. researchgate.net [researchgate.net]

- 3. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]

- 4. Binding of maytansine to tubulin: competition with other mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Potency of Unconjugated DM4-SMe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM4-SMe is a potent cytotoxic agent and a key metabolite of antibody-maytansinoid conjugates (AMCs).[1][2][3] As a derivative of the natural anti-mitotic agent maytansine, this compound exerts its powerful cell-killing effect by disrupting microtubule dynamics, a fundamental process for cell division.[2][4] This technical guide provides a comprehensive overview of the in vitro potency, mechanism of action, and relevant experimental methodologies for unconjugated this compound. The data and protocols summarized herein are intended to support researchers and drug development professionals in the evaluation and application of this compound in oncology research and as a cytotoxic payload in antibody-drug conjugates (ADCs).

Mechanism of Action: Microtubule Disruption

The primary anticancer mechanism of this compound is the potent inhibition of microtubule function.[4][] Maytansinoids, including this compound, bind to the β-subunit of tubulin, at or near the vincristine-binding site.[2][] This interaction disrupts the proper assembly and stabilization of microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle.[][]

The key events in the mechanism of action are:

-

Tubulin Binding : this compound binds to tubulin dimers, preventing their polymerization into microtubules.[]

-

Inhibition of Microtubule Assembly : The binding impedes the normal assembly and dynamics of microtubules, leading to their depolymerization.[2][]

-

Cell Cycle Arrest : The disruption of the mitotic spindle triggers a cellular checkpoint, arresting the cell cycle in the G2/M phase.[4][]

-

Induction of Apoptosis : Prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis), resulting in the elimination of cancer cells.[4]

This targeted disruption of microtubule function makes this compound a highly potent cytotoxic agent against rapidly dividing tumor cells.[2]

Caption: Mechanism of action for this compound.

In Vitro Potency of Unconjugated this compound

Unconjugated this compound demonstrates exceptionally high cytotoxic potency across various cancer cell lines, with activity observed at sub-nanomolar concentrations.[1][2] Its effectiveness is independent of an antibody-targeting mechanism, allowing for the direct assessment of its intrinsic cell-killing capability.

The table below summarizes the reported half-maximal inhibitory concentration (IC50) values for unconjugated this compound in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB | Human Nasopharyngeal Carcinoma | 0.026 | [1][3][7] |

| COLO 205 | Human Colorectal Adenocarcinoma | Equally potent as in A-375 | [4] |

| A-375 | Human Malignant Melanoma | Equally potent as in COLO 205 | [4] |

Note: The potency against COLO 205 and A-375 cells was reported as equivalent, highlighting the broad, non-targeted cytotoxicity of the unconjugated agent.[4]

Experimental Protocols

Accurate determination of the in vitro potency of this compound requires robust and well-defined experimental protocols. Below are detailed methodologies for stock solution preparation and a standard cytotoxicity assay.

Preparation of this compound Stock and Working Solutions

Proper handling and preparation of this compound solutions are critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Sterile, low-retention microcentrifuge tubes

Protocol for 10 mM Stock Solution:

-

Equilibrate the this compound vial to room temperature before opening.

-

Prepare the stock solution by dissolving this compound powder in anhydrous DMSO to a final concentration of 10 mM. For example, add 121.1 µL of DMSO to 1 mg of this compound (MW: 826.46 g/mol ).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol for Working Solutions:

-

Thaw a single-use aliquot of the 10 mM DMSO stock solution.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. It is recommended to first perform an intermediate dilution in DMSO before the final dilution in an aqueous medium to prevent precipitation.[3]

In Vitro Cytotoxicity Assay (CellTiter-Glo® or CCK-8)

This protocol outlines a standard luminescence-based (CellTiter-Glo®) or colorimetric (CCK-8) assay to determine the IC50 value of this compound.

Caption: Workflow for a typical cytotoxicity assay.

Materials:

-

Selected cancer cell line (e.g., KB, COLO 205)

-

Complete cell culture medium

-

This compound working solutions

-

Sterile 96-well flat-bottom plates (clear for colorimetric, white for luminescence)

-

Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).

-

Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

-

Compound Treatment : Prepare a 2X concentration serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various concentrations of this compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Drug Incubation : Incubate the plate for an additional 72 to 96 hours.

-

Reagent Addition :

-

For CCK-8 : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

-

For CellTiter-Glo® : Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

-

Signal Measurement :

-

For CCK-8 : Measure the absorbance at 450 nm using a microplate reader.

-

For CellTiter-Glo® : Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).

-

Conclusion

Unconjugated this compound is a maytansinoid derivative with exceptionally high in vitro cytotoxic potency.[8] Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization, leads to mitotic arrest and apoptosis in cancer cells.[2][] The sub-nanomolar IC50 values reported in multiple cell lines underscore its potential as a highly effective cytotoxic payload for antibody-drug conjugates, where its potency can be selectively directed to tumor cells, thereby widening its therapeutic window.[] The standardized protocols provided in this guide offer a reliable framework for researchers to further investigate and harness the powerful anticancer properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

Intracellular Processing of DM4-SMe from Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the intracellular journey of DM4-SMe, a potent cytotoxic agent, when delivered by an antibody-drug conjugate (ADC). Understanding this intricate process is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices. This guide covers the critical steps from cellular uptake to payload release and provides an overview of the experimental protocols used to elucidate these mechanisms.

The Journey of a this compound ADC: From Binding to Cytotoxicity

The efficacy of a this compound ADC is contingent on a series of precisely orchestrated intracellular events. This journey begins with the specific binding of the ADC's monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface and culminates in the release of the cytotoxic payload, this compound, leading to cell death.

Cellular Uptake and Trafficking: The Gateway to the Cell

The initial and crucial step in the intracellular processing of a this compound ADC is its internalization into the target cancer cell. This process is primarily mediated by receptor-mediated endocytosis, a mechanism that ensures the specific uptake of the ADC-antigen complex.

The most common pathways for ADC internalization include:

-

Clathrin-Mediated Endocytosis: This is a major route for the uptake of many ADCs. Upon binding to the target antigen, the ADC-antigen complexes cluster in clathrin-coated pits on the cell membrane, which then invaginate and pinch off to form intracellular vesicles.

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. ADCs targeting certain receptors, such as the Folate Receptor alpha (FRα), are known to utilize this pathway.[1][2]

-

Macropinocytosis: This is a less specific form of endocytosis involving the formation of large vesicles that engulf extracellular fluid and its contents. While less common for targeted delivery, it can contribute to the non-specific uptake of ADCs.

Once internalized, the ADC is trafficked through the endosomal-lysosomal pathway. The vesicle containing the ADC matures from an early endosome, characterized by a slightly acidic pH, to a late endosome, and finally fuses with a lysosome. The lysosome is an acidic organelle (pH 4.5-5.0) rich in degradative enzymes, providing the ideal environment for payload release.[3]

Linker Cleavage: The Key to Payload Liberation

The linker connecting the DM4 payload to the antibody is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release within the target cell. DM4 is typically conjugated to antibodies via cleavable linkers, most commonly those containing a disulfide bond.

Disulfide Linkers: These linkers are designed to be stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing environment of the cytoplasm and endo-lysosomal compartments.[4] The higher concentration of reducing agents like glutathione (GSH) inside the cell facilitates the reduction of the disulfide bond, releasing the DM4 payload.[4] The steric hindrance around the disulfide bond can be engineered to modulate the stability and release rate of the payload.[5]

Payload Release and Mechanism of Action

Upon cleavage of the linker, the active cytotoxic agent, DM4, is released into the cytoplasm. Subsequently, DM4 can be metabolized to S-methyl-DM4 (this compound), which is also a potent microtubule inhibitor.[6][7][8][9]

Mechanism of Action: DM4 and its metabolite this compound exert their cytotoxic effect by inhibiting the polymerization of tubulin, a key component of microtubules.[10] Microtubules are essential for various cellular processes, including the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.

Quantitative Insights into this compound ADC Efficacy

The following tables summarize key quantitative data related to the efficacy and processing of this compound and ADCs incorporating this payload.

| Parameter | Value | Cell Line/Conditions | Reference |

| In Vitro Potency of Mirvetuximab Soravtansine (FRα-targeting DM4 ADC) | |||

| Objective Response Rate (ORR) | 32.4% | Patients with platinum-resistant ovarian cancer (high FRα expression) | [10] |

| Median Progression-Free Survival (PFS) | 4.3 months | Patients with platinum-resistant ovarian cancer (high FRα expression) | [10] |

| Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties | |||

| Optimal DAR for Therapeutic Index | 2 to 6 | Preclinical models | [11] |

| Clearance | Rapid clearance observed with DAR of ~9-10 | Preclinical models | [11] |

| Quantification of DM4 and S-Me-DM4 by HPLC-DAD | |||

| Limit of Detection (LOD) | 0.025 µg/mL | Plasma samples | [7][8] |

| Limit of Quantification (LOQ) | 0.06 µg/mL | Plasma samples | [7][8] |

| Linearity Range | 0.06 - 20 µg/mL | Plasma samples | [7][8] |

Experimental Protocols for Studying Intracellular Processing

A variety of in vitro assays are employed to dissect the intracellular processing of this compound ADCs. Below are detailed methodologies for key experiments.

ADC Internalization Assay using Flow Cytometry

This assay quantifies the amount of ADC internalized by target cells over time.

Materials:

-

Target cells expressing the antigen of interest

-

Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

-

Control non-binding ADC, similarly labeled

-

Trypsin-EDTA

-

Quenching buffer (e.g., acidic glycine buffer, pH 2.5)

-

Flow cytometer

Protocol:

-

Seed target cells in a 96-well plate and allow them to adhere overnight.

-

On the day of the experiment, cool the plate on ice for 15 minutes.

-

Add the fluorescently labeled ADC or control ADC to the cells at a predetermined concentration and incubate on ice for 1 hour to allow binding but prevent internalization.

-

Wash the cells with cold PBS to remove unbound ADC.

-

To measure total binding, detach one set of cells with trypsin-EDTA and analyze by flow cytometry.

-

To measure internalization, add pre-warmed culture medium to the remaining wells and incubate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

At each time point, stop the internalization by placing the plate on ice.

-

Wash the cells with cold PBS.

-

To remove surface-bound ADC, add quenching buffer for a short period (e.g., 5 minutes) on ice.

-

Wash the cells with cold PBS.

-

Detach the cells using trypsin-EDTA.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. The remaining fluorescence represents the internalized ADC.

Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)

This colorimetric assay determines the viability of cells after treatment with the ADC, providing an IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12][13][14][15]

Materials:

-

Target cells

-

This compound ADC

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

-

Prepare serial dilutions of the this compound ADC in culture medium.

-

Remove the old medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 72-96 hours at 37°C.

-

Incubate the plate for 1-4 hours at 37°C, until a color change is visible.[12][13][15]

-

Measure the absorbance at 450 nm using a microplate reader.[12][13][14][15]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.

Quantification of Intracellular DM4 and S-Me-DM4 by HPLC-DAD

This method allows for the precise measurement of the concentration of the released payload and its metabolite within the cancer cells.[6][7][8]

Materials:

-

ADC-treated cells

-

Acetonitrile for protein precipitation

-

N,N-Dimethylacetamide (DMA) for sample reconstitution

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., GraceSmart RP18, 4.6 × 150 mm, 5 µm)[6][7]

-

Mobile phase: Milli-Q water and methanol (25:75, v:v) with 0.1% formic acid[7]

-

DM4 and S-Me-DM4 analytical standards

Protocol:

-

Harvest a known number of ADC-treated cells.

-

Lyse the cells and precipitate the proteins using a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the protein debris and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of DMA.[7]

-

Inject 20 µL of the sample onto the HPLC system.[7]

-

Perform isocratic elution with the mobile phase at a flow rate of 1 mL/min.[7]

-

Monitor the absorbance at 254 nm.[7]

-

Quantify the concentrations of DM4 and S-Me-DM4 by comparing the peak areas to a standard curve generated with the analytical standards.

Visualizing the Intracellular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Intracellular processing pathway of a this compound ADC.

References

- 1. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ricerca.unich.it [ricerca.unich.it]

- 10. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bosterbio.com [bosterbio.com]

- 15. toolsbiotech.com [toolsbiotech.com]

Methodological & Application

Application Notes and Protocols: Conjugation of DM4-SMe to Antibodies using a Cleavable SPDB Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] This document provides a detailed protocol for the conjugation of the maytansinoid derivative, DM4-SMe, a potent tubulin inhibitor, to a monoclonal antibody via the cleavable N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker.[][4][]

The SPDB linker contains a disulfide bond, which is stable in circulation but is readily cleaved in the reducing environment of the tumor microenvironment and within the target cell, releasing the active this compound payload.[] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent.[2] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, influencing both its efficacy and safety.[6][7] This protocol provides methods for achieving a controlled DAR and its subsequent characterization.

Mechanism of Action

The resulting ADC binds to a specific antigen on the surface of a tumor cell and is internalized, often through receptor-mediated endocytosis.[8][9] Inside the cell, the disulfide bond of the SPDB linker is cleaved, releasing the this compound payload. This compound then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[]

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) |

| Monoclonal Antibody (mAb) | User-defined | - |

| This compound | MedChemExpress | HY-130082 |

| SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) | MedChemExpress | HY-101140 |

| TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride | Thermo Fisher Scientific | 20491 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Sigma-Aldrich | P5493 |

| Sodium Borate Buffer, pH 8.0 | Sigma-Aldrich | S9649 |

| EDTA (Ethylenediaminetetraacetic acid) | Sigma-Aldrich | E9884 |

| N,N-Dimethylacetamide (DMA) | Sigma-Aldrich | 38840 |

| Sephadex G-25 Desalting Column | Cytiva | 17085101 |

| Amicon Ultra Centrifugal Filter Units (10 kDa MWCO) | MilliporeSigma | UFC901024 |

| Hydrophobic Interaction Chromatography (HIC) Column | Agilent | 5190-2527 |

| Ammonium Sulfate | Sigma-Aldrich | A4418 |

| Sodium Phosphate, Monobasic and Dibasic | Sigma-Aldrich | S0751, S0876 |

| Acetonitrile (ACN) | Sigma-Aldrich | 34851 |

| Isopropyl Alcohol (IPA) | Sigma-Aldrich | 190764 |

| Formic Acid | Sigma-Aldrich | F0507 |

Experimental Protocols

Antibody Reduction

This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate free sulfhydryl groups for linker conjugation. The goal is to achieve an average of 4 available cysteines per antibody.

-

Buffer Exchange: Exchange the antibody buffer to a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5). This can be done using a desalting column or centrifugal filter units.

-

Antibody Concentration: Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

-

TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM in conjugation buffer). Add 2.75 molar equivalents of TCEP to the antibody solution.[10]

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.[10]

-

Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with conjugation buffer.

Linker Activation and Conjugation

This step involves reacting the reduced antibody with the SPDB linker.

-

SPDB Solution: Prepare a stock solution of SPDB in a water-miscible organic solvent such as DMA (e.g., 10 mM).

-

Conjugation Reaction: Add a 5-fold molar excess of the SPDB solution to the reduced and purified antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

This compound Conjugation

This protocol describes the conjugation of the thiol-containing this compound to the SPDB-modified antibody.

-

This compound Solution: Prepare a stock solution of this compound in DMA (e.g., 10 mM).

-

Conjugation Reaction: Add a 1.7 to 10-fold molar excess of the this compound solution to the SPDB-modified antibody.[11] The final DMA concentration should be maintained at or below 10%.

-

Incubation: Incubate the reaction overnight at room temperature with gentle mixing.[11]

ADC Purification

Purification is essential to remove unconjugated drug, linker, and any aggregates. Size-Exclusion Chromatography (SEC) is a common method for this purpose.[12][13]

-

Column Equilibration: Equilibrate a Sephadex G-25 or a similar SEC column with a formulation buffer (e.g., PBS, pH 7.4).

-

Sample Loading: Load the conjugation reaction mixture onto the equilibrated SEC column.

-

Elution: Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while smaller molecules like unconjugated this compound and linker byproducts will be retained and elute later.

-

Fraction Collection and Pooling: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm. Pool the fractions containing the purified ADC.

-

Concentration and Buffer Exchange: Concentrate the pooled ADC fractions and perform a final buffer exchange into the desired formulation buffer using centrifugal filter units.

ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and the distribution of different drug-loaded species.[14][15][16] The hydrophobicity of the ADC increases with the number of conjugated this compound molecules.

-

Mobile Phase Preparation:

-

Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

-

HIC-HPLC Conditions:

-

Column: A suitable HIC column (e.g., Agilent AdvanceBio HIC).

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 280 nm and 252 nm (for DM4).

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

-

-

Data Analysis:

-

Integrate the peak areas for the unconjugated antibody (DAR0) and each of the drug-conjugated species (DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ (Peak Area of all species))

-

DAR Determination by Mass Spectrometry (MS)

Intact mass analysis by LC-MS can provide a precise determination of the DAR and the distribution of drug-loaded species.[6][17][18]

-

Sample Preparation: The ADC sample may require desalting and dilution in an MS-compatible buffer (e.g., 0.1% formic acid in water/acetonitrile).

-

LC-MS Analysis:

-

Use a reversed-phase column suitable for protein analysis.

-

Employ a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Acquire mass spectra in the appropriate mass range for the intact ADC.

-

-

Data Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

-

DAR Calculation: Determine the mass of the unconjugated antibody and the mass difference corresponding to the addition of each this compound-SPDB moiety. Calculate the average DAR based on the relative abundance of each species.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC on a target cancer cell line.[19][20][21]

-

Cell Seeding: Seed the target antigen-positive cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and a negative control ADC (or unconjugated antibody) in cell culture medium. Add the dilutions to the cells.

-

Incubation: Incubate the cells with the ADC for a period of 72-120 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Table 1: Summary of a Typical this compound Conjugation Reaction

| Parameter | Value |

| Antibody Concentration | 10 mg/mL |

| Molar Ratio of TCEP to Antibody | 2.75:1 |

| Molar Ratio of SPDB to Antibody | 5:1 |

| Molar Ratio of this compound to Antibody | 10:1 |

| Final DMA Concentration | < 10% (v/v) |

| Reaction Time (this compound) | 16-18 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Size-Exclusion Chromatography (G-25) |

Table 2: Representative Characterization Data for a this compound ADC

| Characterization Method | Parameter | Result |

| HIC-HPLC | Average DAR | 3.5 - 4.0 |

| % Unconjugated Ab | < 5% | |

| Mass Spectrometry | Average DAR | 3.6 |

| SEC-HPLC | % Monomer | > 95% |

| % Aggregates | < 5% | |

| In Vitro Cytotoxicity | IC50 (Target Cells) | 0.1 - 10 nM |

| IC50 (Control Cells) | > 1000 nM |

Visualizations

Caption: Workflow for the synthesis of a this compound antibody-drug conjugate.

Caption: Mechanism of action of a this compound ADC.

References

- 1. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. hpst.cz [hpst.cz]

- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

- 9. Anti-MSLN-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]

- 10. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]

- 15. cellmosaic.com [cellmosaic.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. lcms.cz [lcms.cz]

- 18. waters.com [waters.com]

- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Linker Chemistry for Attaching DM4-SMe to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Maytansinoid DM4, a highly potent tubulin inhibitor, is a clinically relevant payload for ADCs. The methyl sulfide-containing derivative, DM4-SMe, provides a stable thiol group for conjugation to an antibody via a linker. The choice of linker chemistry is critical as it significantly impacts the stability, efficacy, and safety profile of the resulting ADC.

These application notes provide detailed protocols for the conjugation of this compound to antibodies using different linker strategies, methods for the characterization of the resulting ADCs, and protocols for in vitro functional assessment.

Mechanism of Action of DM4